4-(4-Pentylphenyl)benzoic acid
CAS No.: 59662-47-4
Cat. No.: VC3723095
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59662-47-4 |
---|---|
Molecular Formula | C18H20O2 |
Molecular Weight | 268.3 g/mol |
IUPAC Name | 4-(4-pentylphenyl)benzoic acid |
Standard InChI | InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20) |
Standard InChI Key | VRGQQLFRUKMDSW-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(4-Pentylphenyl)benzoic acid features a rigid biphenyl core with a linear pentyl chain (C5H11) extending from the para position of one phenyl ring, while the other phenyl ring bears a carboxylic acid group (-COOH) at its para position. This structural arrangement creates an extended conjugated system with specific electronic and physical properties that distinguish it from other biphenyl derivatives.
Physicochemical Properties
The physical and chemical properties of 4-(4-Pentylphenyl)benzoic acid can be inferred from its structural features and compared with similar biphenyl-based carboxylic acids. The compound is expected to exhibit limited water solubility due to its hydrophobic pentyl chain, while demonstrating better solubility in organic solvents.
Table 1. Estimated Physicochemical Properties of 4-(4-Pentylphenyl)benzoic acid
Property | Value | Basis of Estimation |
---|---|---|
Molecular Formula | C18H20O2 | Based on structural components |
Molecular Weight | 268.35 g/mol | Calculated from atomic weights |
Physical State | Crystalline solid | Based on similar biphenyl carboxylic acids |
Melting Point | Approximately 180-220°C | Estimated from similar compounds |
Log P | ~4.2-4.8 | Based on hydrophobic nature of pentyl chain |
pKa | ~4.2-4.5 | Typical for aromatic carboxylic acids |
Solubility | Sparingly soluble in water; soluble in DMSO, DMF, THF, and basic aqueous solutions | Based on structural features |
Spectroscopic Characteristics
Spectroscopic analysis serves as a crucial identification method for 4-(4-Pentylphenyl)benzoic acid. Infrared spectroscopy would typically reveal a strong carbonyl stretching band at approximately 1680-1700 cm^-1, characteristic of aromatic carboxylic acids. In proton NMR, the compound would exhibit distinct aromatic signals for the biphenyl system, alongside signals for the pentyl chain protons.
Synthesis Methodologies
Suzuki-Miyaura Coupling Approach
One of the most feasible routes involves Suzuki-Miyaura cross-coupling between 4-pentylphenylboronic acid and 4-bromobenzoic acid or its ester derivative.
Figure 1. Synthetic Route via Suzuki Coupling
The reaction typically proceeds under the following conditions:
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Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
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Base (K2CO3, Na2CO3, or Cs2CO3)
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Mixed solvent system (THF/H2O or toluene/ethanol/water)
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Temperature: 80-100°C
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Duration: 12-24 hours
If the ester derivative is used, an additional hydrolysis step would be necessary to obtain the carboxylic acid.
Oxidation of 4-(4-Pentylphenyl)toluene
Another potential route involves the oxidation of 4-(4-pentylphenyl)toluene using strong oxidizing agents:
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4-(4-Pentylphenyl)toluene as starting material
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Oxidizing agent (KMnO4, Na2Cr2O7, or O2 with metal catalyst)
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Appropriate solvent system (water/pyridine or acetic acid)
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Elevated temperature (80-100°C)
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Duration: Several hours to days, depending on conditions
Carbonylation Approaches
Palladium-catalyzed carbonylation of 4-pentylbiphenyl derivatives represents another viable synthetic strategy:
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4-Bromo-4'-pentylbiphenyl as substrate
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Palladium catalyst (Pd(OAc)2 with appropriate ligand)
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Carbon monoxide atmosphere
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Base (NEt3 or K2CO3)
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Polar solvent (DMF or DMSO)
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Moderate temperature (60-100°C)
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Duration: 6-24 hours
Applications in Materials Science
Liquid Crystal Applications
The biphenyl structure combined with the pentyl chain makes 4-(4-Pentylphenyl)benzoic acid a potential candidate for liquid crystal applications. The rigid core provides molecular anisotropy while the flexible pentyl chain enhances mesophase formation capabilities.
Self-Assembly Behavior
The carboxylic acid functionality enables hydrogen bonding, which can drive self-assembly processes. This makes the compound potentially useful in supramolecular chemistry applications, including:
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Formation of organized monolayers
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Creation of hydrogen-bonded networks
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Development of supramolecular polymers
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Design of advanced organic materials with specific properties
Table 2. Potential Self-Assembly Applications
Application Area | Relevant Property | Potential Function |
---|---|---|
Langmuir-Blodgett Films | Amphiphilic character | Surface modification, sensor development |
Organic Electronics | π-Conjugated system | Charge transport in organic semiconductors |
Supramolecular Gels | Hydrogen bonding capability | Stimulus-responsive materials |
Crystal Engineering | Directed assembly | Controlled porous materials |
Coordination Chemistry
The carboxylic acid group can coordinate with various metal ions, potentially leading to applications in:
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Metal-organic frameworks (MOFs)
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Coordination polymers
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Catalytic systems
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Sensing platforms
Biological Properties and Research
Structure-Activity Relationships
The biphenyl core with the pentyl chain creates a specific spatial arrangement that may influence biological interactions:
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The hydrophobic pentyl chain can enhance membrane permeability
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The carboxylic acid group provides a site for hydrogen bonding with biological targets
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The rigid biphenyl system can participate in π-π stacking interactions with aromatic amino acid residues in proteins
Toxicological Considerations
As with many organic compounds, toxicological properties should be carefully evaluated before any biological application:
Table 3. Anticipated Toxicological Properties
Toxicological Aspect | Anticipated Property | Considerations |
---|---|---|
Acute Toxicity | Moderate to low | Based on similar carboxylic acids |
Skin/Eye Irritation | Potentially irritating | Due to acidic nature |
Environmental Persistence | Moderate | Hydrophobic nature may contribute to bioaccumulation |
Biodegradation | Slow to moderate | Aromatic rings resist rapid biodegradation |
Analytical Methods for Identification and Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents an effective method for the analysis of 4-(4-Pentylphenyl)benzoic acid:
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Reverse-phase HPLC with C18 column
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Mobile phase: Acetonitrile/water with 0.1% formic acid
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Detection: UV absorbance at 254-280 nm
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Retention time would be influenced by the hydrophobic pentyl chain
Spectroscopic Methods
Multiple spectroscopic techniques can be employed for structural confirmation:
NMR Spectroscopy
The 1H NMR spectrum would feature several characteristic signals:
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Aromatic protons of the biphenyl system (δ 7.0-8.1 ppm)
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Carboxylic acid proton (δ 10-13 ppm, broad)
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Methylene protons adjacent to the phenyl ring (δ 2.5-2.7 ppm)
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Remaining methylene and methyl protons of the pentyl chain (δ 0.8-1.8 ppm)
Mass Spectrometry
Mass spectrometric analysis would show:
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Molecular ion peak at m/z 268 (M+)
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Fragmentation pattern including loss of the pentyl chain
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Carboxylic acid fragmentation with loss of OH or COOH groups
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable information about the thermal properties and stability of the compound:
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Melting behavior (expected in the 180-220°C range)
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Decomposition profile
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Phase transitions if applicable
Comparative Analysis with Related Compounds
Structure-Property Relationships
Table 4. Comparison with Related Biphenyl Derivatives
Compound | Key Structural Difference | Effect on Properties |
---|---|---|
4-(4-Pentylphenyl)benzoic acid | Base compound | Reference |
4-(4-Methoxyphenyl)benzoic acid | Methoxy vs. pentyl | Lower hydrophobicity, different packing |
4-(4-Pentoxyphenyl)benzoic acid | Pentoxy vs. pentyl | Increased polarity due to oxygen |
4-(4-Fluorophenyl)benzoic acid | Fluoro vs. pentyl | Smaller, more electronegative substituent |
4'-(Pentyl)biphenyl-4-carboxylic acid | Identical (alternate name) | Same compound |
Impact of Chain Length
The pentyl chain length in 4-(4-Pentylphenyl)benzoic acid represents a specific balance between flexibility and rigidity. Comparison with homologues containing shorter or longer alkyl chains reveals:
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Shorter chains (C1-C3) typically result in higher melting points and decreased solubility in non-polar solvents
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Longer chains (C6-C12) generally enhance solubility in non-polar media and may affect crystallization behavior
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The pentyl chain provides moderate hydrophobicity while maintaining a manageable molecular size
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient synthetic routes for 4-(4-Pentylphenyl)benzoic acid, including:
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Green chemistry approaches using environmentally friendly catalysts
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Continuous flow methods for industrial-scale production
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Biocatalytic routes utilizing enzymes for selective transformations
Materials Development
The compound shows promise for various materials applications that warrant further investigation:
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Development of novel liquid crystalline materials
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Creation of functional organic semiconductors
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Design of stimuli-responsive materials based on hydrogen-bonding networks
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Incorporation into polymer systems as a functional additive
Biological Evaluation
Comprehensive biological screening of 4-(4-Pentylphenyl)benzoic acid and its derivatives could reveal:
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Potential therapeutic applications
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Structure-activity relationships for specific biological targets
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Mechanistic insights into observed biological activities
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